molecular formula C7H8ClF2N3O B13539925 2-Chloro-N-((3-(difluoromethyl)-1H-pyrazol-4-yl)methyl)acetamide

2-Chloro-N-((3-(difluoromethyl)-1H-pyrazol-4-yl)methyl)acetamide

Katalognummer: B13539925
Molekulargewicht: 223.61 g/mol
InChI-Schlüssel: LTYNFURPMUBRJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-{[5-(difluoromethyl)-1H-pyrazol-4-yl]methyl}acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloro group, a difluoromethyl group, and a pyrazole ring, making it a versatile molecule for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[5-(difluoromethyl)-1H-pyrazol-4-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole ring. The difluoromethyl group is then introduced via difluoromethylation, which can be achieved using reagents such as ClCF₂H or difluorocarbene reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-{[5-(difluoromethyl)-1H-pyrazol-4-yl]methyl}acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution with an amine could produce an amide .

Wissenschaftliche Forschungsanwendungen

2-chloro-N-{[5-(difluoromethyl)-1H-pyrazol-4-yl]methyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-chloro-N-{[5-(difluoromethyl)-1H-pyrazol-4-yl]methyl}acetamide involves its interaction with specific molecular targets. The difluoromethyl group is known to enhance the compound’s binding affinity to enzymes and receptors. The chloroacetamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of both the difluoromethyl group and the pyrazole ring in 2-chloro-N-{[5-(difluoromethyl)-1H-pyrazol-4-yl]methyl}acetamide makes it unique. This combination enhances its chemical stability and biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C7H8ClF2N3O

Molekulargewicht

223.61 g/mol

IUPAC-Name

2-chloro-N-[[5-(difluoromethyl)-1H-pyrazol-4-yl]methyl]acetamide

InChI

InChI=1S/C7H8ClF2N3O/c8-1-5(14)11-2-4-3-12-13-6(4)7(9)10/h3,7H,1-2H2,(H,11,14)(H,12,13)

InChI-Schlüssel

LTYNFURPMUBRJO-UHFFFAOYSA-N

Kanonische SMILES

C1=NNC(=C1CNC(=O)CCl)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.